molecular formula C10H15N B095239 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- CAS No. 15373-31-6

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-

Cat. No.: B095239
CAS No.: 15373-31-6
M. Wt: 149.23 g/mol
InChI Key: YYJOTFQPYNOYAB-UHFFFAOYSA-N
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Description

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- is a chemical compound with the molecular formula C10H15N. It is a nitrile derivative where the acetonitrile group is attached to a cyclopentene ring substituted with three methyl groups.

Mechanism of Action

Target of Action

As a fragrance compound , it is likely to interact with olfactory receptors in the nose, triggering a sensory response that is perceived as a specific smell.

Mode of Action

Cantryl, like other fragrance compounds, likely works by binding to specific olfactory receptors in the nose. These receptors are proteins that detect volatile chemical compounds and convert this detection into electrical signals that the brain interprets as smell

Biochemical Pathways

This starts with the activation of olfactory receptors, leading to the production of a nerve impulse that is transmitted to the brain, where it is interpreted as a specific smell .

Pharmacokinetics

As a volatile organic compound , Cantryl is likely to be rapidly absorbed through the nasal mucosa when inhaled It may then be distributed throughout the body via the bloodstream

Result of Action

The primary result of Cantryl’s action is the perception of a specific smell. It is described as a powerful fragrance compound with pine, rosemary, and hay-like tonalities . This suggests that it may be used in various products to impart these scents.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cantryl. For example, the concentration of Cantryl in the air can affect the intensity of the perceived smell. Additionally, other volatile compounds present in the environment can interact with Cantryl, potentially altering its smell. The pH, temperature, and humidity of the environment may also affect the stability and efficacy of Cantryl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- typically involves the reaction of 2,2,3-trimethylcyclopentene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by nucleophilic addition to the cyclopentene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-5-9(6-7-11)10(8,2)3/h4,9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJOTFQPYNOYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864589
Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15373-31-6
Record name 2,2,3-Trimethyl-3-cyclopentene-1-acetonitrile
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Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Record name 15373-31-6
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Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Record name 2,2,3-trimethylcyclopent-3-enylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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